molecular formula C13H11F2NO B8193917 2',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine

2',4'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193917
M. Wt: 235.23 g/mol
InChI Key: RXXAJCKMJGRFNY-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2’ and 4’ positions, a methoxy group at the 5 position, and an amine group at the 3 position on the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of fluorine atoms at the desired positions on the biphenyl ring through electrophilic fluorination reactions.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions using methanol or other methoxy sources.

    Amination: Introduction of the amine group through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium hydride, and various halogenating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

2’,4’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid
  • 4’-Methoxy-[1,1’-biphenyl]-4-yl 2-[difluoro(2,2,3,3,5,5,6,6-octafluoro-4-morpholinyl)methyl]-2,3,3,3-tetrafluoropropanoate

Comparison: Compared to similar compounds, 2’,4’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-17-11-5-8(4-10(16)7-11)12-3-2-9(14)6-13(12)15/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXAJCKMJGRFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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